molecular formula C17H19NOS B5864886 (E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B5864886
M. Wt: 285.4 g/mol
InChI Key: MFRGBYWQJVZAFR-MDZDMXLPSA-N
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Description

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a thiophene ring, a phenyl ring substituted with methyl and isopropyl groups, and an enamide functional group. The presence of these functional groups and the specific arrangement of atoms confer distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: The synthesis begins with the preparation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with methyl and isopropyl groups through Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the enamide functional group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-methyl-6-propan-2-ylphenyl)-3-furan-2-ylprop-2-enamide: Similar structure with a furan ring instead of a thiophene ring.

    (E)-N-(2-methyl-6-propan-2-ylphenyl)-3-pyridin-2-ylprop-2-enamide: Contains a pyridine ring in place of the thiophene ring.

Uniqueness

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12(2)15-8-4-6-13(3)17(15)18-16(19)10-9-14-7-5-11-20-14/h4-12H,1-3H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRGBYWQJVZAFR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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